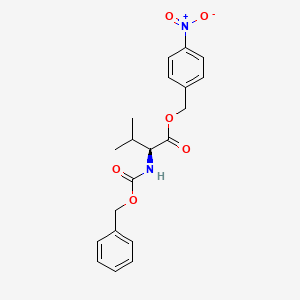![molecular formula C16H15N3O4 B7680932 [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7680932.png)
[2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as Acetylanilino Pyrazine and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate is not fully understood. However, it is believed that the compound may interact with metal ions and disrupt their normal functions, leading to cellular damage and death.
Biochemical and Physiological Effects:
Studies have shown that [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate may have potential biochemical and physiological effects. It has been shown to have antioxidant properties and may protect against oxidative stress. The compound has also been studied for its potential use in cancer treatment, as it may induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. However, one limitation is that the compound may have potential toxicity and should be used with caution.
Direcciones Futuras
There are several potential future directions for research involving [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate. These include further studies on its potential use as an antimicrobial agent, its mechanism of action, and its potential use in cancer treatment. Additionally, research could focus on developing new derivatives of the compound with improved properties and reduced toxicity.
Métodos De Síntesis
The synthesis of [2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate involves the reaction of 5-methylpyrazine-2-carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate. This intermediate then reacts with 3-acetylaniline to form the desired product.
Aplicaciones Científicas De Investigación
[2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate has been studied for its potential applications in various fields of research. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. The compound has also been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-7-18-14(8-17-10)16(22)23-9-15(21)19-13-5-3-4-12(6-13)11(2)20/h3-8H,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYYTPYZWSCYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7680853.png)
![1-(4-bromothien-2-yl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B7680857.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B7680860.png)

![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7680873.png)
![Benzyl 2-[[2-(carbamoylamino)-3-phenylpropanoyl]amino]acetate](/img/structure/B7680879.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B7680884.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-phenyl-4-prop-2-enyl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide](/img/structure/B7680893.png)


![8-[(4-Chlorophenyl)sulfanylmethyl]quinoline](/img/structure/B7680915.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-naphthalen-2-ylsulfanylacetate](/img/structure/B7680925.png)
![3-(2-fluorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B7680939.png)
